4-amino-3-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
4-amino-3-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the furan and methoxyphenyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired functional groups are correctly positioned.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: The aromatic rings (furan and methoxyphenyl) can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution but often involve halogenated intermediates and strong bases or acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-amino-3-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and furan rings, along with the functional groups, allow it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Furan derivatives: Compounds with furan rings and varying functional groups.
Carboxamide derivatives: Compounds featuring the carboxamide group with different aromatic or heterocyclic rings.
Uniqueness
What sets 4-amino-3-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide apart is its combination of a thiazole ring with both furan and methoxyphenyl groups, providing a unique set of chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
4-amino-3-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-22-12-6-4-11(5-7-12)9-19-16(21)14-15(18)20(17(24)25-14)10-13-3-2-8-23-13/h2-8H,9-10,18H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPCHYAGWLPDKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)CC3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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